N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(7-11-4-6-19-10-11)15-8-12-9-16-17-5-2-1-3-13(12)17/h4,6,9-10H,1-3,5,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZDVJSIITTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CSC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N4OS
- Molecular Weight : 258.34 g/mol
- CAS Number : 866216-20-8
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds possess antimicrobial properties. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Research indicates that tetrahydropyrazolo compounds can act as photosensitizers in photodynamic therapy (PDT), particularly against melanoma cells. The incorporation of thiophene rings in the structure enhances its efficacy as a photosensitizer .
- Neuroprotective Effects : Some studies suggest that pyrazolo derivatives can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition may contribute to neuroprotective effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and neurodegeneration.
- Reactive Oxygen Species (ROS) Generation : As a photosensitizer, it can generate ROS upon light activation, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Scientific Research Applications
Chemistry
In the field of chemistry, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in various organic transformations, including:
- Coupling Reactions : It can be used in cross-coupling reactions to form biaryl compounds.
- Functionalization : The compound's functional groups allow for further derivatization to create novel compounds with tailored properties.
Biology
Biologically, this compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The findings indicated that tetrahydropyrazolo derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa), suggesting that this compound could be a promising lead compound for further development.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Lead Compound Development : Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the thiophene or pyrazole moieties can significantly affect biological activity. Researchers are focusing on synthesizing analogs to determine optimal configurations for enhanced potency.
Industry
In industrial applications, this compound can be utilized in:
- Polymer Production : Its chemical stability allows it to be incorporated into polymers for advanced material applications.
Q & A
Q. What are the standard synthetic protocols for preparing N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions between the pyrazolo-pyridine core and thiophene-acetamide moiety under optimized conditions (e.g., DMF as solvent, 60–80°C, and catalytic bases like triethylamine).
- Purification via column chromatography or recrystallization, monitored by TLC for intermediate validation . Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity in the pyrazolo-pyridine ring.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry of the pyrazolo-pyridine and thiophene substituents.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, oxidative stress (H₂O₂), and elevated temperatures.
- HPLC-MS monitoring to track degradation products and identify labile functional groups (e.g., amide bonds or thiophene rings) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition vs. cell-based assays).
- Purity verification : Ensure impurities or residual solvents (e.g., DMF) are not confounding results.
- Structural analogs : Compare activity with derivatives to identify critical pharmacophores .
Q. How can reaction yields be optimized when synthesizing derivatives with modified thiophene or pyrazolo-pyridine groups?
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may improve solubility of bulky intermediates.
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene modifications).
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs).
- MD simulations : Assess stability of ligand-target complexes over time (50–100 ns trajectories).
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. How can researchers address unexpected reactivity in functional group transformations (e.g., amide hydrolysis)?
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during synthesis.
- pH control : Maintain neutral to slightly acidic conditions to prevent base-catalyzed hydrolysis.
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize discrepancies.
- Crystallinity assessment : X-ray diffraction (XRD) to determine if polymorphic forms influence solubility .
Q. Why do biological assays show variable selectivity across related targets?
- Off-target profiling : Screen against panels of receptors/enzymes (e.g., Eurofins Panlabs®) to identify promiscuous binding.
- Metabolite analysis : Check for in situ metabolic activation (e.g., cytochrome P450-mediated modifications) .
Methodological Best Practices
Q. What are the recommended protocols for scaling up synthesis without compromising purity?
- Flow chemistry : Enables continuous production with precise temperature/residence time control.
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, solvent ratios) for reproducibility.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
